molecular formula C12H15N3S B1606714 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol CAS No. 590376-41-3

4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1606714
M. Wt: 233.33 g/mol
InChI Key: IHABNHSBRZLTSX-UHFFFAOYSA-N
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Description

The compound “4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol” belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms . The presence of the thiol (-SH) group suggests that it might have some interesting chemical properties, such as the ability to form disulfide bonds.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a 1,2,4-triazole ring substituted with ethyl, phenylethyl, and thiol groups . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized.


Chemical Reactions Analysis

As a triazole derivative, this compound could potentially participate in a variety of chemical reactions. The thiol group might be particularly reactive, capable of undergoing oxidation, reduction, and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiol group could enhance its solubility in polar solvents .

properties

IUPAC Name

4-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-2-15-11(13-14-12(15)16)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHABNHSBRZLTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350167
Record name 4-Ethyl-5-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807229
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

CAS RN

590376-41-3
Record name 4-Ethyl-5-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
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4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

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